8-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Description
The compound 8-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (CAS: 850020-91-6) features a fused triazolopyridinone core linked to a 3-phenyl-1,2,4-oxadiazole moiety at the 8-position. For instance, structurally related triazolopyridinone derivatives have been explored as sodium-glucose cotransporter (SGLT) inhibitors, herbicides, and antihypertensive agents . The compound was listed in CymitQuimica’s catalog but is now discontinued, suggesting preliminary evaluation and subsequent optimization efforts .
Properties
IUPAC Name |
8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5O2/c20-14-17-16-12-10(7-4-8-19(12)14)13-15-11(18-21-13)9-5-2-1-3-6-9/h1-8H,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAVFGDMLDSIPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN4C3=NNC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves a multi-step process. One efficient method involves the palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement reactions of 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate . This method features readily available starting materials and mild reaction conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
8-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the oxadiazole or triazolopyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or acyl groups.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of the triazolo and oxadiazole frameworks exhibit significant antimicrobial properties. For instance, compounds structurally similar to 8-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action is often attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Antiviral Properties
Studies focusing on influenza virus polymerase have demonstrated that compounds with similar structural motifs can inhibit viral replication by disrupting protein-protein interactions essential for viral assembly . The interaction of these compounds with the PA-PB1 interface of the influenza A virus polymerase highlights their potential as antiviral agents.
Anticancer Activity
Recent investigations into the anticancer properties of heterocyclic compounds have revealed that those containing oxadiazole and triazole rings can induce apoptosis in cancer cells. The compound's ability to modulate signaling pathways involved in cell proliferation and survival makes it a candidate for further development in cancer therapeutics .
Organic Light Emitting Diodes (OLEDs)
Compounds with oxadiazole and triazole units have been explored for their photophysical properties suitable for use in OLEDs. Their ability to emit light upon electrical stimulation suggests potential applications in display technologies and lighting solutions .
Sensors
The unique electronic properties of this compound also make it a candidate for sensor applications. Its sensitivity to environmental changes (like pH or temperature) can be harnessed to develop advanced sensing devices for chemical detection .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Prabhakar et al. (2024) | Synthesized new derivatives showing antibacterial activity against S. aureus and E. coli. | Antimicrobial agents |
| Research on Influenza A (2020) | Identified compounds disrupting PA-PB1 interactions in viral polymerase. | Antiviral drugs |
| OLED Development (2023) | Explored photophysical properties for use in organic electronics. | Display technology |
Mechanism of Action
The mechanism of action of 8-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxadiazole Ring
The 3-phenyl-1,2,4-oxadiazole group in the parent compound is a critical pharmacophore. Modifications to this moiety significantly influence physicochemical properties and bioactivity:
Table 1: Key Structural Analogs and Their Properties
Key Observations:
- Electron-Withdrawing vs. In contrast, the 3-methylphenyl analog introduces an electron-donating group, which may improve solubility or modulate receptor binding .
- Agrochemical Applications: Azafenidin, a triazolopyridinone herbicide, demonstrates that bulky substituents (e.g., dichlorophenyl/propynyloxy) confer herbicidal activity, likely through interaction with plant-specific targets .
Research Findings and Implications
Pharmacological Screening
- A screening derivative (M177-0584) featuring a pyrrolidinone-linked phenyl group demonstrated the scaffold’s versatility in drug discovery. The compound’s design leverages the triazolopyridinone core for target engagement, with substituents fine-tuning pharmacokinetic properties .
Computational Studies
- Molecular docking tools like AutoDock Vina () could rationalize the activity of these compounds. For instance, chlorine substituents may enhance hydrophobic interactions with target proteins, while methyl groups might optimize steric fit .
Biological Activity
The compound 8-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a complex heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound—comprising a triazolopyridine core fused with an oxadiazole ring—suggest various therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 284.28 g/mol. The structural complexity allows for diverse interactions within biological systems, potentially enhancing its bioactivity compared to simpler compounds.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Similar oxadiazole derivatives have demonstrated significant antimicrobial properties against various bacterial strains and fungi. For example, studies have shown that certain derivatives inhibit the growth of Pseudomonas aeruginosa and Escherichia coli with minimal inhibitory concentrations (MIC) as low as 0.21 μM .
- Anticancer Properties : Compounds containing triazole and pyridine rings have been linked to anticancer activity through mechanisms involving apoptosis induction and inhibition of specific cancer cell lines .
- Enzyme Inhibition : The compound may interact with key enzymes involved in disease pathways. For instance, molecular docking studies suggest strong binding affinities with DNA gyrase and MurD enzymes . Such interactions are crucial for developing new antimicrobial agents.
Synthesis Pathways
The synthesis of this compound typically involves multi-step processes that allow for the efficient construction of the desired compound from readily available starting materials. The synthetic route often includes:
- Formation of the oxadiazole ring through cyclization reactions.
- Subsequent introduction of the triazolo-pyridine moiety via coupling reactions.
- Final modifications to enhance bioactivity and solubility.
Case Studies and Research Findings
Several studies have focused on the biological assessment of compounds similar to this compound:
These studies highlight the promising potential of similar compounds in drug development.
The biological mechanisms underlying the activity of this compound often involve:
- Enzyme Inhibition : Compounds may inhibit critical enzymes involved in bacterial cell wall synthesis or DNA replication.
- Cellular Interaction : The presence of functional groups within the structure allows for interaction with cellular receptors or enzymes that modulate signaling pathways related to disease progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
